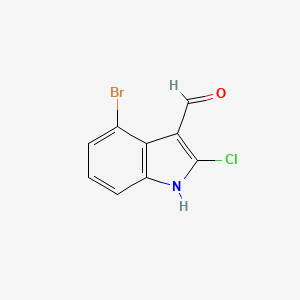

4-bromo-2-chloro-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

4-bromo-2-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMRQERITCEACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(N2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 1h Indole 3 Carbaldehyde and Analogs

Strategies for Introducing Halogen Substituents at Specific Positions (C2 and C4)

The inherent reactivity of the indole (B1671886) ring, with the C3 position being the most nucleophilic, complicates direct halogenation at other sites. chim.it Consequently, achieving substitution at the less reactive C2 and C4 positions requires specialized strategies that override the natural reactivity of the indole nucleus.

Functionalization of the C4–C7 positions on the indole's benzenoid ring is a long-standing challenge due to their lower intrinsic reactivity compared to the pyrrole (B145914) moiety. chim.itnih.gov Transition-metal-catalyzed C-H activation, guided by a directing group (DG), has emerged as a powerful tool to achieve site-selectivity. researchgate.netacs.org This approach involves the temporary installation of a group that coordinates to a metal catalyst, bringing it into close proximity with a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.

For C4-halogenation, directing groups are typically placed on the indole nitrogen or at the C3 position. nih.govresearchgate.net For instance, a formyl or acetyl group at C3 can direct a palladium catalyst to functionalize the C4 position. nih.gov A notable advancement is the use of a transient directing group (TDG), which simplifies the synthetic sequence by avoiding separate protection and deprotection steps. A Pd(II)-catalyzed methodology utilizing glycine (B1666218) as a TDG has been developed for the C4-chlorination and C4-bromination of indoles. acs.org This protocol employs inexpensive copper(II) halides (CuX₂) as the halogen source. acs.org

| Directing Group Strategy | Position of DG | Catalyst/Reagents | Target Position | Key Features |

|---|---|---|---|---|

| Pivaloyl Group | C3 | Pd or Cu catalysts | C4, C5 | Directs arylation to benzenoid positions. acs.org |

| Carbonyl Group (e.g., formyl) | C3 | Rh(III) catalyst | C4 | Enables exclusive alkylation at the C4 position. researchgate.net |

| Transient Directing Group (Glycine) | N1 (transiently) | Pd(II) / CuX₂ | C4 | Enables direct C4-chlorination/bromination without permanent protecting groups. acs.org |

Direct electrophilic halogenation of the indole ring typically occurs at the C3 position. To achieve C2-chlorination, the C3 position must be blocked or its reactivity attenuated. One effective strategy involves the use of N-protecting groups that are electron-withdrawing, which alters the electronic distribution of the indole nucleus and facilitates halogenation at the C2 position. researchgate.net

An alternative two-step approach is particularly useful for indoles that are already substituted at C3, such as with the target carbaldehyde group. This method involves the reaction of a C3-substituted indole with a chlorinating agent like N-chlorosuccinimide (NCS). nih.gov This does not lead to direct C2 substitution but instead forms a 3-chloroindolenine intermediate. This electrophilic intermediate can then be reacted with a nucleophile, followed by rearomatization through the elimination of HCl to yield the C2-functionalized indole. nih.govresearchgate.net While this specific sequence is often used for C2-allylation or other C-C bond formations, the principle of activating the C2 position via an indolenine intermediate is a cornerstone of modern indole chemistry. nih.gov

Vilsmeier-Haack Formylation in the Context of Halogenated Indole Synthesis

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. jk-sci.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). orgsyn.org For indoles, this reaction shows a strong preference for formylation at the C3 position. orgsyn.org

In the synthesis of 4-bromo-2-chloro-1H-indole-3-carbaldehyde, the Vilsmeier-Haack reaction is ideally performed on an indole precursor that already contains the C2-chloro and C4-bromo substituents. The powerful electrophilic nature of the Vilsmeier reagent targets the most nucleophilic position on the indole ring. With the C2 and C4 positions already halogenated and the C3 position unsubstituted, the C3-H bond remains the most reactive site for electrophilic aromatic substitution.

Therefore, subjecting a 4-bromo-2-chloro-1H-indole substrate to Vilsmeier-Haack conditions (POCl₃/DMF) is the logical and direct pathway to introduce the carbaldehyde at the C3 position. scirp.org The reaction proceeds via electrophilic attack of the Vilsmeier reagent at C3, followed by hydrolysis of the resulting iminium salt intermediate during aqueous workup to yield the final aldehyde. jk-sci.com This strategy has been successfully applied to a wide variety of substituted indoles, demonstrating its robustness and reliability for C3-formylation. researchgate.netgoogle.com

Cascade and Multi-component Reactions for Indole-3-Carbaldehyde Ring Systems

Cascade reactions (or domino reactions) and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. rsc.org These methods enhance synthetic efficiency by minimizing purification steps, solvent usage, and waste generation. rsc.org

For the synthesis of halogenated indole-3-carbaldehyde analogs, a cascade approach might involve a sequence of reactions, such as a cyclization followed by an in-situ functionalization, to build the substituted indole core. rsc.org For instance, a reaction could be designed where the indole ring is formed and subsequently halogenated and formylated in a one-pot sequence.

Multi-component reactions, which involve three or more reactants coming together in a single reaction vessel, are particularly powerful for generating molecular diversity. acs.orgarkat-usa.org While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to synthesize highly functionalized indole systems. For example, MCRs involving indole derivatives, aldehydes, and other nucleophiles are well-established for creating complex indole-containing scaffolds. rsc.orgacs.org The development of novel MCRs that incorporate halogen sources could provide a direct and innovative route to complex targets like the title compound.

Sustainable and Green Chemistry Approaches in the Synthesis of Halogenated Indole Carbaldehydes

Modern synthetic chemistry places increasing emphasis on sustainability and green principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. The synthesis of halogenated indoles has benefited significantly from these advancements.

Traditional halogenation methods often rely on molecular halogens (e.g., Br₂, Cl₂) or N-haloamides, which can be hazardous and require chlorinated solvents. rsc.org Green alternatives have been developed to address these issues. One prominent approach is the use of an oxone–halide system. researchgate.netacs.org This method generates the reactive halogenating species in situ from an inexpensive and safe alkali halide (e.g., NaCl, KBr) and oxone as the terminal oxidant, often in environmentally benign solvents. springernature.com This catalytic system avoids the use of stoichiometric halogenating agents and minimizes toxic byproducts. acs.org

| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Advantages of Green Approach |

|---|---|---|---|

| Halogenation | Stoichiometric N-halosuccinimides (NCS, NBS) or molecular halogens (Br₂) in chlorinated solvents. | Oxone-halide system for in-situ generation of halogenating species. researchgate.netspringernature.com Indole-catalyzed bromination in non-polar green solvents. rsc.org | Avoids hazardous reagents, reduces waste, uses safer solvents, catalytic process. rsc.orgspringernature.com |

| Formylation (Vilsmeier-Haack) | Stoichiometric use of POCl₃, leading to significant phosphorus waste. jk-sci.com | Catalytic Vilsmeier-Haack reaction enabled by a P(III)/P(V)═O cycle. orgsyn.org | Reduces waste by using a catalytic amount of the phosphorus reagent, improving atom economy. orgsyn.org |

Similarly, the Vilsmeier-Haack reaction, while effective, traditionally uses a stoichiometric amount of POCl₃, which generates significant phosphate (B84403) waste. Recent research has focused on developing a catalytic version of this reaction. By employing a P(III)/P(V)═O catalytic cycle, the amount of the phosphorus reagent can be substantially reduced, making the formylation process greener and more atom-economical. orgsyn.org These sustainable approaches are critical for the large-scale and environmentally responsible synthesis of halogenated indole carbaldehydes and their analogs.

Reaction Chemistry and Derivatization Pathways of 4 Bromo 2 Chloro 1h Indole 3 Carbaldehyde

Transformations at the Formyl Group (C3-Carbaldehyde)

The aldehyde functional group at the C3 position is a primary site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Condensation Reactions: Schiff Base and Semicarbazone Formation

The formyl group of 4-bromo-2-chloro-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). orientjchem.org These reactions are typically catalyzed by acid and involve the formation of a C=N double bond. orientjchem.org The resulting Schiff bases are versatile intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological activities. orientjchem.org

Similarly, reaction with semicarbazide hydrochloride yields the corresponding semicarbazone. nih.gov Semicarbazones are crystalline derivatives that can be useful for the purification and characterization of aldehydes. nih.gov The formation of these derivatives highlights the typical reactivity of the aldehyde group in the indole (B1671886) scaffold. wikipedia.org

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amines (e.g., aniline derivatives) | Schiff Base | Acid catalyst, reflux in a suitable solvent like ethanol |

| Semicarbazide Hydrochloride | Semicarbazone | Mildly acidic conditions, often in an aqueous/alcoholic medium |

Functional Group Interconversions

Beyond condensation reactions, the formyl group can be converted into other functional groups. For instance, oxidation of the aldehyde can yield the corresponding carboxylic acid, indole-3-carboxylic acid. wikipedia.orgnih.gov This transformation can be achieved using various oxidizing agents. Conversely, reduction of the aldehyde would lead to the corresponding alcohol, (4-bromo-2-chloro-1H-indol-3-yl)methanol. These interconversions provide access to a wider range of indole derivatives with different electronic and steric properties.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions (C2 and C4)

The presence of electron-withdrawing groups, such as the formyl group and the indole nitrogen's partial positive charge in certain resonance structures, can activate the halogenated positions (C2 and C4) towards nucleophilic aromatic substitution (SNAr). libretexts.org The chlorine atom at the C2 position is generally more susceptible to substitution than the bromine at C4 due to the stronger electron-withdrawing influence of the adjacent formyl group and the nitrogen atom of the pyrrole (B145914) ring.

In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group (halide ion) is expelled. libretexts.org The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the indole ring. mdpi.com It is important to note that the electron-withdrawing substituent must be ortho or para to the leaving group to effectively stabilize the anionic intermediate through resonance. libretexts.org

Table 2: Factors Influencing SNAr Reactions

| Factor | Influence on Reactivity |

|---|---|

| Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent | Polar aprotic solvents can enhance the rate of SNAr reactions. |

| Leaving Group | The nature of the halogen can influence the reaction rate, with fluoride being the best leaving group in many SNAr reactions. |

| Electron-Withdrawing Groups | The presence and position of electron-withdrawing groups are crucial for activating the ring towards nucleophilic attack. |

N-Functionalization of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various substituents at the N1 position.

Alkylation and Acylation Strategies

N-alkylation of the indole nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. nih.govuw.edu The choice of base and solvent is critical to control the selectivity between N-alkylation and potential side reactions. Similarly, N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. researchgate.net These reactions modify the electronic properties of the indole ring and can influence the reactivity of other positions.

Impact on Reactivity and Electronic Properties

The introduction of an alkyl or acyl group at the N1 position has a significant impact on the electronic properties and subsequent reactivity of the indole ring. An N-alkyl group is generally electron-donating, which increases the electron density of the ring system and can enhance its reactivity towards electrophiles. Conversely, an N-acyl group is electron-withdrawing, which deactivates the ring towards electrophilic substitution but can further activate the halogenated positions for nucleophilic aromatic substitution. The nature of the N-substituent can therefore be strategically chosen to direct subsequent chemical transformations.

Further C-H Functionalization of the Indole Nucleus (beyond C2, C3, C4)

The strategic modification of the benzene ring of the indole core at the C5, C6, and C7 positions is a key area in the diversification of indole-based compounds. For this compound, the pyrrole ring is already substituted at the C2 and C3 positions, and the benzene ring is substituted at the C4 position. This substitution pattern makes the remaining C-H bonds on the benzene portion of the molecule targets for further functionalization. The regioselectivity of these subsequent reactions is governed by the electronic effects of the existing substituents.

The functionalization of the benzenoid C-H bonds at the C4 to C7 positions of the indole nucleus is generally more challenging compared to the more reactive pyrrole core (C2 and C3 positions). chim.it However, the strategic placement of directing groups can enable site-selective C-H bond functionalization. chim.it In the case of this compound, the existing substituents—bromo, chloro, and carbaldehyde groups—exert directing effects that influence the position of subsequent electrophilic substitution reactions.

The halogens (bromo at C4 and chloro at C2) are deactivating groups but act as ortho, para-directors in electrophilic aromatic substitution. quora.com The carbaldehyde group at C3 is a deactivating, meta-directing group. libretexts.org The indole nitrogen itself is an activating group and directs to the ortho and para positions (C2 and C4, which are already substituted).

Considering the combined influence of these groups on the remaining C5, C6, and C7 positions:

C5-position: This position is ortho to the 4-bromo group and meta to the 3-carbaldehyde group. Both of these directing effects favor substitution at C5.

C7-position: This position is para to the 4-bromo group and meta to the 3-carbaldehyde group, making it another potential site for electrophilic attack. The C2-chloro group is also para to the C7 position.

C6-position: This position is meta to the 4-bromo group and para to the indole nitrogen (though the influence is weaker at this distance). It is generally the least activated position for electrophilic substitution in this specific molecule.

Therefore, further electrophilic C-H functionalization of this compound is most likely to occur at the C5 and C7 positions. Common electrophilic substitution reactions that could be envisioned include nitration, halogenation, and sulfonation.

For more controlled and diverse C-H functionalization, transition-metal-catalyzed reactions employing a directing group strategy are often utilized. For instance, a directing group installed on the indole nitrogen can facilitate regioselective arylation, olefination, acylation, and alkylation at the C7 position. nih.gov While the aldehyde at C3 can act as a directing group, it typically directs functionalization to the C4 position, which is already occupied by a bromine atom in this molecule. nih.govacs.org Therefore, achieving selective functionalization at C5, C6, or C7 via transition-metal catalysis would likely require the introduction of a suitable directing group on the indole nitrogen.

The table below summarizes potential electrophilic C-H functionalization reactions on the benzene ring of this compound, with the predicted major products based on the directing effects of the existing substituents.

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-bromo-2-chloro-5-nitro-1H-indole-3-carbaldehyde and 4-bromo-2-chloro-7-nitro-1H-indole-3-carbaldehyde |

| Bromination | Br₂, FeBr₃ | 4,5-dibromo-2-chloro-1H-indole-3-carbaldehyde and 4,7-dibromo-2-chloro-1H-indole-3-carbaldehyde |

| Chlorination | Cl₂, AlCl₃ | 4-bromo-2,5-dichloro-1H-indole-3-carbaldehyde and 4-bromo-2,7-dichloro-1H-indole-3-carbaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 4-bromo-2-chloro-3-formyl-1H-indole-5-sulfonic acid and 4-bromo-2-chloro-3-formyl-1H-indole-7-sulfonic acid |

Table 1. Predicted Electrophilic C-H Functionalization Reactions

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Chloro 1h Indole 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of 4-bromo-2-chloro-1H-indole-3-carbaldehyde in solution.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups. The indole (B1671886) N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-12.5 ppm in DMSO-d₆, due to hydrogen bonding and the acidic nature of the proton. The aldehyde proton (CHO) is also expected to resonate at a downfield region, likely around δ 9.9-10.1 ppm, as a sharp singlet. The aromatic protons on the benzene ring will show a characteristic splitting pattern. The H-5, H-6, and H-7 protons will have chemical shifts and coupling constants that are influenced by the adjacent halogen substituents. For instance, in related 6-chloro-1H-indole-3-carbaldehyde, the H-7 proton appears as a doublet at δ 7.63 ppm. researchgate.net

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around δ 185 ppm. The carbon atoms attached to the electronegative halogen atoms (C-2 and C-4) will also exhibit downfield shifts. The remaining aromatic carbons will resonate in the typical range for indole derivatives, between δ 110 and 140 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH | 12.3 | br s | - |

| CHO | 10.0 | s | - |

| H-5 | 7.4 | t | 7.8 |

| H-6 | 7.2 | dd | 7.8, 1.5 |

| H-7 | 7.9 | d | 7.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 185.2 |

| C-2 | 138.5 |

| C-3 | 120.1 |

| C-3a | 128.9 |

| C-4 | 115.8 |

| C-5 | 124.3 |

| C-6 | 122.7 |

| C-7 | 114.6 |

| C-7a | 136.4 |

To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to definitively assign the signals for H-5, H-6, and H-7. The HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. The HMBC spectrum is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds away. For instance, correlations between the aldehyde proton and C-3, as well as between the N-H proton and C-3a and C-7a, would provide unequivocal evidence for the indole-3-carbaldehyde framework.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry is essential for determining the elemental composition of this compound. The exact mass measurement would provide a molecular formula with high accuracy, confirming the presence of bromine and chlorine atoms through their characteristic isotopic patterns. The isotopic signature of a compound containing one bromine and one chlorine atom will show a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 3:4:1.

The fragmentation pattern in the mass spectrum would offer further structural insights. Common fragmentation pathways for indole derivatives include the loss of the formyl group (CHO), leading to a significant fragment ion. Subsequent fragmentation may involve the loss of HCN or the halogen atoms.

Table 3: Predicted HRMS Data for this compound.

| Ion | Calculated m/z |

| [M]⁺ (C₉H₅BrClNO) | 256.9294 |

| [M+2]⁺ | 258.9273 |

| [M+4]⁺ | 260.9253 |

| [M-CHO]⁺ | 227.9400 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Confirmation

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. The IR and Raman spectra of this compound are expected to show characteristic bands for the N-H, C=O, and C-H stretching vibrations, as well as the aromatic C=C stretching and C-X (X = Cl, Br) vibrations.

The N-H stretching vibration is anticipated to appear as a broad band in the IR spectrum, typically around 3300-3400 cm⁻¹, indicative of hydrogen bonding in the solid state. The C=O stretching of the aldehyde group is a strong and sharp band, expected in the region of 1650-1670 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected to be found in the fingerprint region, at lower wavenumbers. Raman spectroscopy would complement the IR data, particularly for the non-polar C=C and C-X bonds.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch | 3350 (broad) | 3350 (weak) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| C=O stretch | 1660 (strong) | 1660 (strong) |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 (strong) |

| C-Cl stretch | 800-600 | 800-600 |

| C-Br stretch | 600-500 | 600-500 |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure and conformation of this compound. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planar structure of the indole ring system. The analysis would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups, and potential halogen bonding interactions involving the bromine and chlorine atoms. For a related compound, 4-bromo-1H-indole-2,3-dione, the molecules dimerize in the solid state through N—H···O hydrogen bonds. researchgate.net A similar arrangement could be expected for this compound.

Structure Activity Relationship Sar Studies of 4 Bromo 2 Chloro 1h Indole 3 Carbaldehyde Derivatives

Influence of Halogenation Pattern (C2, C4) on Biological Activity

The presence and position of halogen atoms on the indole (B1671886) ring are pivotal in determining the biological efficacy of 4-bromo-2-chloro-1H-indole-3-carbaldehyde derivatives. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its interaction with biological targets. nih.govresearchgate.net

The specific substitution pattern of a bromine atom at the C4 position and a chlorine atom at the C2 position creates a unique electronic distribution across the indole nucleus. The chlorine at C2, an electron-withdrawing group, can influence the reactivity of the pyrrole (B145914) ring. nih.gov This substitution can alter the propensity for cyclization reactions, indicating its significant electronic impact. nih.gov

Studies on various halogenated indole alkaloids have demonstrated that the nature and location of the halogen substituent profoundly affect their biological activity. nih.govmdpi.com For instance, in a series of substituted 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position was found to enhance potency for the CB1 receptor. nih.gov While this finding is for a different position, it underscores the general principle that halogenation is a key determinant of activity. The combination of halogens at both the pyrrole (C2) and benzenoid (C4) portions of the indole ring, as seen in the target compound, likely results in a distinct bioactivity profile compared to mono-halogenated or non-halogenated analogues.

| Compound Modification | Position of Halogen | Observed Effect on Biological Activity |

| Chlorine Substitution | C2 | Alters the inherent propensity for cyclization, suggesting a significant impact on the electronic properties of the indole ring. nih.gov |

| Bromine Substitution | C4 | Contributes to the overall electronic and lipophilic character of the molecule. |

| Chloro/Fluoro Substitution | C5 | In related indole series, enhanced the potency for the CB1 receptor. nih.gov |

Role of the C3-Formyl Group and its Modifications in Biological Interactions

The C3-formyl (aldehyde) group is a crucial functional moiety that significantly contributes to the biological interactions of indole-3-carbaldehyde derivatives. researchgate.netresearchgate.net This group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. nih.gov Furthermore, its reactivity allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities. researchgate.netresearchgate.netscirp.org

The aldehyde at the C3-position is a key intermediate for the synthesis of a variety of biologically active compounds. researchgate.net It can undergo condensation reactions to form Schiff bases, chalcones, and other derivatives, which have shown promising antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net For example, the condensation of indole-3-carbaldehyde with various amine derivatives to form Schiff bases is a well-established method for generating compounds with significant antimicrobial activity. researchgate.net

| C3-Formyl Group Modification | Resulting Derivative | Associated Biological Activities |

| Condensation with amines | Schiff bases | Antimicrobial researchgate.net |

| Claisen-Schmidt condensation | Indolylchalcones | Antitumor researchgate.net |

| Knoevenagel condensation | Various C3-substituted indoles | Antimicrobial scirp.org |

| Oxidation | Indole-3-carboxylic acid | Altered biological profile wikipedia.org |

Impact of N1-Substitution on the Bioactivity Profile

Substitution at the N1 position of the indole ring provides another avenue for modulating the biological activity of this compound derivatives. The indole N-H group can act as a hydrogen bond donor, and its substitution can significantly alter the molecule's binding properties and pharmacokinetic profile. nih.govnih.gov

N-alkylation or N-arylation can lead to compounds with enhanced lipophilicity, which may improve cell membrane permeability. researchgate.net Studies on synthetic indole-3-carbinol (B1674136) derivatives have shown that substitutions at the indole nitrogen can significantly impact anti-proliferative activity. nih.gov Similarly, the synthesis of N-substituted indole-3-carbaldehyde derivatives has been explored to generate compounds with potential antitumor activity. researchgate.net

The nature of the substituent at N1 is critical. The introduction of different functional groups can lead to new interactions with biological targets or alter the metabolic stability of the compound. For instance, the introduction of arylsulfonyl moieties at the N1 position has been used to create precursors for a variety of C3-functionalized indoles. researchgate.net

| N1-Substituent | General Effect on Properties | Impact on Bioactivity |

| Alkyl groups | Increased lipophilicity | Can enhance cell permeability and alter binding affinity. researchgate.net |

| Aryl groups | Can introduce new π-stacking interactions | May lead to novel biological activities. |

| Arylsulfonyl groups | Activates the indole for further functionalization | Serves as a precursor for diverse C3-substituted derivatives. researchgate.net |

| N-alkoxy substituents | Inhibit dehydration in related indoles | Can alter metabolic pathways and subsequent bioactivity. nih.gov |

Substituent Effects on the Benzenoid Ring (C5, C6, C7) of Indole Derivatives

Modifications on the benzenoid portion (C5, C6, and C7 positions) of the indole ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. nih.govresearchgate.net The nature and position of these substituents are crucial for optimizing interactions with specific biological targets.

For example, in a study of 1H-indole-2-carboxylic acid derivatives, substitutions at different positions on the benzenoid ring had varied effects on their antagonist activity at cysteinyl-leukotriene receptors. researchgate.net It was observed that substitution at the C7 position was the most favorable, while substitution at C4 was the least favorable. researchgate.net In another study, the anti-proliferative activity of certain indole derivatives was influenced by the position of substituents, with C5 substitution enhancing activity and C7 substitution reducing it. nih.gov

The electronic properties of the substituents are also important. Electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like halogens can alter the electron density of the indole ring, affecting its reactivity and binding capabilities. The activity sequence for some anti-proliferative indole derivatives was found to be: 6-OCH₃ > 6-F > 6-Br > 5-OCH₃ > 6-Cl > 5-Cl > 5-H, highlighting the subtle interplay between substituent type and position. nih.gov

| Substituent | Position | Observed Effect on Biological Activity in Related Indoles |

| Methoxy | C6 | Highest anti-proliferative activity in a specific series. nih.gov |

| Methoxy | C5 | Less active than C6-methoxy but more active than halogens at C5/C6. nih.gov |

| Fluorine | C6 | More potent than other halogens at the same position. nih.gov |

| Chlorine | C5 | Enhanced potency for CB1 receptor modulation in one study. nih.gov |

| Bromine | C6 | Less active than fluorine at the same position. nih.gov |

Conformational Preferences and Stereochemistry in SAR

The three-dimensional structure, including conformational preferences and stereochemistry, plays a critical role in the structure-activity relationship of biologically active molecules. For derivatives of this compound, the spatial arrangement of substituents can dictate how the molecule fits into a binding pocket of a protein or enzyme.

While specific conformational studies on this compound are not widely available, the principles of stereochemistry are universally applicable. If chiral centers are introduced through modification of the C3-formyl group or N1-substituents, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. For instance, in a series of indole alkaloids, switching the stereochemistry at a specific carbon from an S to an R configuration significantly reduced their cytotoxic activity. mdpi.com

4 Bromo 2 Chloro 1h Indole 3 Carbaldehyde As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Diverse Biologically Active Indole (B1671886) Alkaloids and Analogs

Indole alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities and are utilized as pharmaceuticals. scirp.orgnih.govencyclopedia.pubrsc.org The indole nucleus is a common feature in these compounds, and substituted indoles like 4-bromo-2-chloro-1H-indole-3-carbaldehyde are key intermediates in their synthesis. scirp.orgresearchgate.net The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build the complex frameworks of alkaloids. The bromo and chloro substituents provide sites for further functionalization, such as cross-coupling reactions, to introduce additional complexity.

While direct synthesis of specific natural indole alkaloids from this compound is not extensively documented, its utility can be inferred from the synthesis of various 3-substituted indole derivatives which are known precursors to alkaloids and other biologically active molecules. scirp.org The aldehyde functionality allows for reactions such as Wittig olefination, Henry reaction, and reductive amination to elongate the side chain at the C3 position, a common structural motif in many indole alkaloids.

Table 1: Potential Synthetic Transformations of this compound for Alkaloid Synthesis

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Moiety | Relevance to Alkaloid Synthesis |

| Wittig Reaction | Phosphonium ylide | Alkene | Construction of tryptamine (B22526) side chains |

| Henry Reaction | Nitroalkane, base | β-Nitroalcohol | Precursor to aminoethyl side chains |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine | Formation of tryptamine and related structures |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated system | Building block for further cyclizations |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group | Introduction of aromatic substituents found in complex alkaloids |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkyne | Carbon chain extension and precursor for further transformations |

Utility in the Construction of Fused Heterocyclic Systems (e.g., Pyrimido[4,5-b]indoles, Imidazo[1,2-a]indoles)

The reactivity of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, where another heterocyclic ring is annulated onto the indole core. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Pyrimido[4,5-b]indoles:

This class of compounds has been investigated for various biological activities. nih.govnih.govsemanticscholar.org A general strategy for the synthesis of 9H-pyrimido[4,5-b]indoles involves the condensation of an indole-3-carboxaldehyde (B46971) with an amine and a source of the pyrimidine (B1678525) ring. For instance, a four-component reaction of an indole-3-carboxaldehyde, an aromatic aldehyde, a nitrile, and ammonium (B1175870) iodide has been reported to yield 9H-pyrimido[4,5-b]indoles. mdpi.com In this study, both 4-chloro-1H-indole-3-carbaldehyde and 4-bromo-1H-indole-3-carbaldehyde were shown to be effective substrates, affording the corresponding pyrimido[4,5-b]indole products in good yields. mdpi.com This demonstrates the potential of this compound to serve as a substrate in similar multicomponent reactions to generate novel pyrimido[4,5-b]indole derivatives with potential biological applications.

Imidazo[1,2-a]indoles:

The synthesis of imidazo[1,2-a]indoles has been achieved from 2-chloroindole-3-carbaldehyde. researchgate.net A two-step process involving N-alkylation of the indole ring followed by treatment with aromatic amine hydrochlorides leads to the formation of the fused imidazole (B134444) ring. researchgate.net The reaction proceeds through nucleophilic substitution of the chlorine atom at the C2 position and subsequent cyclization involving the aldehyde group. researchgate.net Given this precedent, this compound is an excellent candidate for the synthesis of novel substituted imidazo[1,2-a]indoles. The bromine atom at the C4 position would remain available for further synthetic modifications.

Table 2: Examples of Fused Heterocyclic Systems from Indole-3-carbaldehyde Derivatives

| Fused Heterocycle | Starting Indole Derivative | Key Reaction | Reference |

| 9H-Pyrimido[4,5-b]indole | 4-Chloro-1H-indole-3-carbaldehyde | Four-component reaction | mdpi.com |

| 9H-Pyrimido[4,5-b]indole | 4-Bromo-1H-indole-3-carbaldehyde | Four-component reaction | mdpi.com |

| Imidazo[1,2-a]indole | 2-Chloroindole-3-carbaldehyde | N-alkylation followed by cyclization with amine hydrochlorides | researchgate.net |

Applications in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks to construct intricate molecular architectures. nih.govrsc.orgsci-hub.se Halogenated indoles, such as this compound, are valuable in this regard as the halogen atoms can be used as synthetic handles for the formation of key carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

While specific examples of the total synthesis of a complex natural product starting directly from this compound are not readily found in the literature, the utility of similar building blocks is well-established. For example, bromo-substituted indoles are frequently employed in Suzuki, Heck, and Sonogashira couplings to build more complex structures. The 2-chloro substituent offers an additional site for selective functionalization, potentially through nucleophilic aromatic substitution or other coupling methodologies.

The aldehyde group at the C3 position is a versatile functional group that can participate in a wide range of transformations to build the core structures of natural products. It can be used to introduce side chains, form new rings through intramolecular reactions, or be converted to other functional groups as required by the synthetic strategy. The combination of these reactive sites on a single indole core makes this compound a potentially powerful intermediate for the efficient and convergent synthesis of complex natural products.

Future Research Directions and Innovations in 4 Bromo 2 Chloro 1h Indole 3 Carbaldehyde Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted indoles, particularly those with a defined halogenation pattern, remains a topic of significant interest in organic chemistry. Future research could focus on developing streamlined and high-yielding synthetic pathways to 4-bromo-2-chloro-1H-indole-3-carbaldehyde, moving beyond traditional multi-step procedures.

Key areas for investigation include:

Advanced Vilsmeier-Haack Approaches: The Vilsmeier-Haack reaction is a classic method for the C3-formylation of indoles. organic-chemistry.orgwikipedia.org A primary synthetic route would likely involve the formylation of a 4-bromo-2-chloro-1H-indole precursor. Future work could focus on catalytic versions of this reaction to improve atom economy and reduce waste. orgsyn.org

Convergent Synthetic Strategies: Instead of building the substitution pattern on a pre-formed indole (B1671886) ring, convergent approaches could be explored. Palladium-catalyzed methodologies, such as the Larock indole synthesis, could potentially construct the functionalized indole core in a single step from appropriately substituted anilines and alkynes. nih.govacs.org

C-H Functionalization and Halogenation: A promising avenue involves the late-stage functionalization of simpler indole precursors. Research could target the development of regioselective C-H chlorination and bromination methods on an indole-3-carbaldehyde template. acs.orgnih.gov Modern transition-metal-catalyzed C-H activation could provide a direct and efficient means to install the bromo and chloro substituents at the C4 and C2 positions, respectively. nih.govacs.org

| Synthetic Strategy | Key Reaction Type | Potential Precursor(s) | Advantages and Future Research Focus |

|---|---|---|---|

| Linear Synthesis | Electrophilic Halogenation & Formylation | 1H-Indole | Focus on improving regioselectivity of sequential halogenations and optimizing Vilsmeier-Haack formylation conditions. |

| Convergent Synthesis | Palladium-Catalyzed Annulation | Substituted anilines and alkynes | Development of catalysts that tolerate the required functional groups for a one-pot synthesis, enhancing step-economy. |

| Late-Stage Functionalization | Regioselective C-H Activation | Indole-3-carbaldehyde | Exploration of novel directing groups or catalyst systems to achieve precise C2-chlorination and C4-bromination. nih.gov |

Exploration of New Derivatization Reactions and Functionalization Strategies

The trifunctional nature of this compound makes it an ideal starting point for creating diverse molecular libraries. Future research will undoubtedly focus on the selective manipulation of its aldehyde, N-H, and carbon-halogen bonds.

Aldehyde Group Modifications: The C3-aldehyde is a versatile handle for elaboration. Future work could explore a wide range of transformations, including Knoevenagel condensations, Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid, opening pathways to amides and esters. wikipedia.org These reactions are fundamental for building molecular complexity. researchgate.netekb.eg

N-H Functionalization: The indole nitrogen can be readily alkylated, arylated, or acylated. These modifications are crucial for tuning the electronic properties of the indole ring and for introducing new functionalities, which can influence biological activity or material properties.

Selective Cross-Coupling: The presence of two different halogens (Br and Cl) is particularly intriguing. The C4-Br bond is generally more reactive than the C2-Cl bond in palladium-catalyzed cross-coupling reactions. This reactivity difference can be exploited for sequential, site-selective functionalization. Future studies could develop robust protocols for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, first at the C4-position, followed by a second coupling at the C2-position under more forcing conditions. nih.govnih.gov This strategy would allow for the controlled and predictable synthesis of highly complex, polysubstituted indole derivatives.

| Target Site | Reaction Type | Potential Reagents | Resulting Functional Group/Moiety |

|---|---|---|---|

| C3-Aldehyde | Reductive Amination | Amines, NaBH(OAc)₃ | Substituted Aminomethyl |

| C3-Aldehyde | Wittig Reaction | Phosphonium ylides | Alkenes |

| N1-H | N-Alkylation/Arylation | Alkyl halides, Arylboronic acids | N-Substituted Indoles |

| C4-Br | Suzuki Coupling | Arylboronic acids, Pd catalyst | C4-Aryl |

| C4-Br | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | C4-Alkynyl |

| C2-Cl | Buchwald-Hartwig Amination | Amines, Pd catalyst | C2-Amino |

Advanced Computational Approaches for Rational Design and Mechanism Elucidation

Computational chemistry offers powerful tools to predict reactivity, elucidate reaction mechanisms, and guide the rational design of new molecules. Applying these methods to this compound could significantly accelerate its development.

Reactivity and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. nih.gov By mapping the molecular electrostatic potential (MEP) and analyzing the frontier molecular orbitals (HOMO/LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack, thereby rationalizing the regioselectivity of derivatization reactions.

Mechanism Elucidation: Computational modeling can provide deep insights into the reaction pathways for both the synthesis and functionalization of the title compound. For instance, modeling the transition states of sequential palladium-catalyzed cross-coupling reactions could help in designing catalyst systems that maximize the selectivity for C4-Br versus C2-Cl activation. researchgate.net

In Silico Screening and Drug Design: Molecular docking simulations can be used to predict how derivatives of this indole scaffold might bind to the active sites of therapeutic targets like kinases, proteases, or other enzymes. nih.govnih.gov This approach allows for the virtual screening of large libraries of potential derivatives, prioritizing the synthesis of compounds with the highest predicted bioactivity.

| Computational Method | Objective | Potential Insights for Research |

|---|---|---|

| Density Functional Theory (DFT) | Predict electronic structure and reactivity | Identification of most reactive sites; prediction of spectroscopic properties (NMR, IR, UV-Vis). nih.gov |

| Transition State Modeling | Elucidate reaction mechanisms | Understanding the energetics of synthetic and derivatization pathways to optimize conditions. |

| Molecular Docking | Predict binding to biological targets | Rational design of derivatives with potential therapeutic activity; prioritization of synthetic targets. researchgate.netjocpr.com |

| Molecular Dynamics (MD) | Simulate dynamic behavior | Analysis of the stability of ligand-protein complexes and conformational changes over time. |

Interdisciplinary Applications in Chemical Biology and Material Science

The indole nucleus is a privileged scaffold in medicinal chemistry and a promising component in materials science. nih.govresearchgate.net The unique substitution pattern of this compound makes it a valuable building block for creating novel functional molecules.

Chemical Biology and Medicinal Chemistry: Derivatives of this scaffold could be synthesized and screened for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The halogen atoms can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding, potentially enhancing affinity and selectivity for biological targets. Furthermore, the molecule can serve as a starting point for the synthesis of complex natural product analogues or as a chemical probe to study biological pathways.

Material Science: Indole-based compounds are being explored for their use in organic electronics due to their favorable electronic and photophysical properties. uniss.itresearchgate.net The extended π-system of derivatives of this compound could be exploited in the design of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. spiedigitallibrary.org The aldehyde and halogen groups serve as convenient handles for polymerization or for linking the indole core to other electronically active moieties, allowing for precise tuning of the final material's properties.

| Field of Application | Rationale / Key Features | Potential End-Use |

|---|---|---|

| Medicinal Chemistry | Indole is a privileged scaffold; halogens can form halogen bonds with protein targets. | Leads for anticancer, antimicrobial, or antiviral drugs. |

| Chemical Biology | Versatile handles for attaching fluorescent tags or affinity labels. | Chemical probes for studying cellular processes. |

| Organic Electronics (OLEDs) | Tunable electronic properties through derivatization of the conjugated indole core. | Novel emitter or host materials for display and lighting technology. researchgate.net |

| Materials Science (Sensors) | Functional groups can be designed to interact selectively with specific analytes. | Active layer in chemical sensors for environmental or industrial monitoring. |

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-chloro-1H-indole-3-carbaldehyde?

The compound can be synthesized via sequential halogenation and formylation reactions. A common approach involves:

- Step 1 : Introducing the aldehyde group at the 3-position of indole using the Vilsmeier-Haack reaction (POCl₃ and DMF) .

- Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions.

- Step 3 : Chlorination at the 2-position via electrophilic substitution (e.g., using Cl₂ or SO₂Cl₂). Yield optimization requires temperature control (e.g., 0–5°C for halogenation) and purification via column chromatography .

Q. How should researchers characterize this compound to confirm its structure?

Key characterization methods include:

- NMR Spectroscopy : Analyze , , and -NMR (if applicable) to verify substituent positions and electronic environments .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as demonstrated for analogous indole-carbaldehyde derivatives .

- Mass Spectrometry (HR-ESI-MS) : Validate molecular weight and fragmentation patterns .

Q. What are the storage and stability considerations for this compound?

- Store below -20°C in airtight, light-resistant containers to prevent degradation of the aldehyde group and halogen substituents .

- Avoid prolonged exposure to moisture, as indole derivatives are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers address challenges in regioselective halogenation during synthesis?

Regioselectivity in bromination/chlorination can be controlled by:

- Directing Groups : Utilize the aldehyde at the 3-position to influence electrophilic attack at specific positions (e.g., para to the aldehyde for bromination) .

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd or Cu) for directed C-H activation, as seen in related indole derivatives .

- Cross-validation : Use HPLC and -NMR to confirm product purity and rule out positional isomers .

Q. What mechanisms underlie the biological activity of this compound, and how can they be studied?

Indole-carbaldehydes often interact with biological targets via:

- Electrophilic Reactivity : The aldehyde group may form Schiff bases with lysine residues in enzymes .

- Halogen Bonding : Bromine and chlorine substituents enhance binding to hydrophobic pockets in proteins . Methodologies include:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) .

- Molecular Docking : Simulate interactions using software like AutoDock, referencing crystallographic data from similar compounds .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Discrepancies in spectral assignments may arise due to solvent effects or impurities. Strategies include:

- Multi-Technique Validation : Cross-check NMR with IR (for carbonyl stretches) and mass spectrometry .

- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values .

Q. What computational approaches are suitable for studying electronic effects in this compound?

- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand interactions, leveraging data from analogous indole derivatives .

Methodological Notes

- Safety : Follow GHS guidelines for handling halogenated indoles, including PPE (gloves, goggles) and fume hood use .

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity) meticulously, as minor variations can alter yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.